molecular formula C3H9IN4S B104300 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide CAS No. 14945-92-7

1-Carbamimidoyl-2-methyl-isothiourea hydroiodide

Cat. No. B104300
CAS RN: 14945-92-7
M. Wt: 260.1 g/mol
InChI Key: PGWVITGVIBSMTK-UHFFFAOYSA-N
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Description

The compound "1-Carbamimidoyl-2-methyl-isothiourea hydroiodide" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties of similar compounds. The first paper describes the synthesis of N-methyl carbamoylimidazole, a compound that can act as a methyl isocyanate equivalent, which suggests that it may share some reactivity patterns with 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide . The second paper discusses the synthesis of a macrocyclic compound with carbamoylmethyl groups, which could be structurally related to the compound of interest .

Synthesis Analysis

The synthesis of N-methyl carbamoylimidazole is achieved through the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). This process is high-yielding and scalable, producing a crystalline, water-stable compound. The reaction is facilitated by the use of the ammonium salt rather than the free amine, which improves the yield significantly. This method could potentially be adapted for the synthesis of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide by using appropriate starting materials and conditions .

Molecular Structure Analysis

While the molecular structure of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide is not directly analyzed in the papers, the structure of N-methyl carbamoylimidazole suggests that it has a stable imidazole ring with a carbamoyl group attached. This indicates that the compound of interest might also exhibit stability due to its functional groups and possibly a heterocyclic structure .

Chemical Reactions Analysis

N-methyl carbamoylimidazole reacts with various nucleophiles, including amines, amino acids, thiols, and alcohols, to form N-methylureas, carbamates, and thiocarbamates. These reactions occur in good to excellent yields and can be carried out in organic solvents or water. This reactivity suggests that 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide may also undergo similar nucleophilic reactions, potentially leading to a variety of products .

Physical and Chemical Properties Analysis

The physical properties of N-methyl carbamoylimidazole include its crystalline nature and water stability, which are desirable for storage and handling. The chemical properties include its ability to act as a methyl isocyanate substitute, which is significant for its reactivity with nucleophiles. The macrocyclic compound discussed in the second paper exhibits low solubility, which drives its regioselective synthesis. These properties provide a basis for inferring the physical and chemical behavior of 1-Carbamimidoyl-2-methyl-isothiourea hydroiodide, although direct studies on this compound would be necessary for accurate characterization .

properties

IUPAC Name

methyl N-(diaminomethylidene)carbamimidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4S.HI/c1-8-3(6)7-2(4)5;/h1H3,(H5,4,5,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWVITGVIBSMTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)N=C(N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Amino(methylsulfanyl)methylidene]guanidine hydroiodide

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